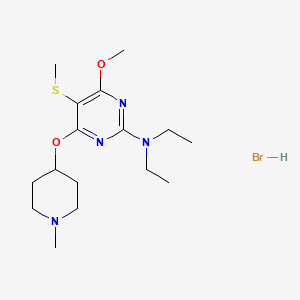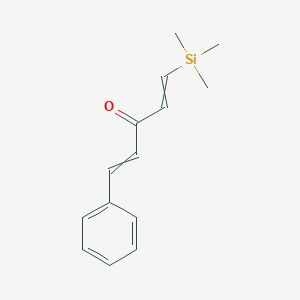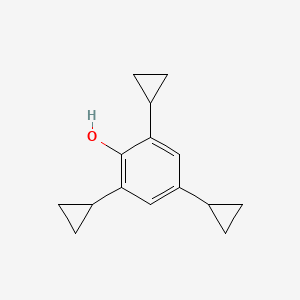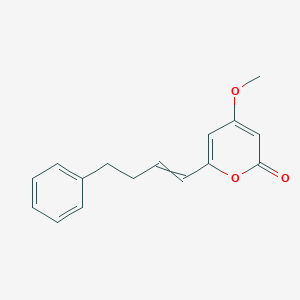
1-Hydroxy-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3-propan-2-ylurea is a chemical compound with the molecular formula C4H10N2O2 It is known for its unique structure, which includes a hydroxyl group and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-propan-2-ylurea can be synthesized through several methods. One common approach involves the reaction of isopropanolamine with urea under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The urea moiety can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed under acidic or basic conditions.
Major Products:
Oxidation: Produces carbonyl derivatives.
Reduction: Yields amines.
Substitution: Results in various substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-3-propan-2-ylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Hydroxy-3-propan-2-ylurea exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Hydroxy-3-propan-2-ylurea can be compared with other similar compounds such as:
Hydroxyurea: Known for its use in treating sickle cell anemia.
N-Hydroxyurea: Shares similar structural features but differs in its biological activity.
Carbamoyl hydroxamic acid: Another compound with a hydroxyl and urea moiety, used in different applications.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
Propiedades
Número CAS |
60165-07-3 |
|---|---|
Fórmula molecular |
C4H10N2O2 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
1-hydroxy-3-propan-2-ylurea |
InChI |
InChI=1S/C4H10N2O2/c1-3(2)5-4(7)6-8/h3,8H,1-2H3,(H2,5,6,7) |
Clave InChI |
UFONIIMWDPYKDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B14611138.png)

![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)


![N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride](/img/structure/B14611167.png)
![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)


![1H-Pyrrole, 1-methyl-2-[(trifluoromethyl)thio]-](/img/structure/B14611184.png)
![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)
![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)

